

CAY10595: Application and Protocols for Chemotaxis Assays

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Compound of Interest

Compound Name: CAY10595

Cat. No.: B120155

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Introduction

CAY10595 is a potent and selective antagonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the prostaglandin D2 receptor 2 (DP2). CRTH2 is a G protein-coupled receptor (GPCR) that plays a crucial role in the inflammatory cascade, particularly in allergic diseases like asthma and allergic rhinitis. Its primary endogenous ligand, prostaglandin D2 (PGD2), is released from mast cells upon allergen stimulation and induces the migration of key inflammatory cells, including T helper 2 (Th2) cells, eosinophils, and basophils, to the site of inflammation. By blocking the PGD2/CRTH2 signaling pathway, **CAY10595** effectively inhibits the chemotaxis of these immune cells, making it a valuable tool for research into inflammatory diseases and a potential therapeutic agent.

This document provides detailed application notes and experimental protocols for the use of **CAY10595** in chemotaxis assays, intended to guide researchers in accurately assessing its inhibitory effects on immune cell migration.

Mechanism of Action

CAY10595 exerts its inhibitory effect on chemotaxis by competitively binding to the CRTH2 receptor. This prevents the binding of PGD2 and its metabolites, thereby blocking the downstream signaling cascade that leads to cell migration. The CRTH2 receptor is coupled to

an inhibitory G protein (G α i), and its activation by PGD2 leads to a decrease in intracellular cyclic AMP (cAMP) levels and an increase in intracellular calcium (Ca²⁺) mobilization. This surge in intracellular calcium is a critical signal for the cytoskeletal rearrangements and directional movement characteristic of chemotaxis. **CAY10595**, by antagonizing the CRTH2 receptor, prevents these intracellular signaling events and thus abrogates the chemotactic response.

Quantitative Data Summary

The following table summarizes the key quantitative data for **CAY10595** in relation to its activity in chemotaxis assays.

| Parameter | Value | Cell Type | Chemoattractant | Reference |
|-----------|--------|-------------------------|----------------------------|-----------|
| Ki | 10 nM | Recombinant Human CRTH2 | - | [1][2] |
| IC50 | 7.3 nM | Human Eosinophils | 13,14-dihydro-15-keto-PGD2 | [2] |

Experimental Protocols

This section provides a detailed protocol for a human eosinophil chemotaxis assay using **CAY10595**, based on the methodologies described in the scientific literature.

Protocol: Inhibition of Human Eosinophil Chemotaxis using a Boyden Chamber Assay

Objective: To determine the in vitro potency of **CAY10595** in inhibiting PGD2-induced chemotaxis of human eosinophils.

Materials:

- **CAY10595**
- Prostaglandin D2 (PGD2) or 13,14-dihydro-15-keto-PGD2

- Human Eosinophils (isolated from peripheral blood)
- Boyden Chamber apparatus (e.g., 48-well micro-chemotaxis chamber)
- Polyvinylpyrrolidone-free polycarbonate filters (5 μm pore size)
- Hanks' Balanced Salt Solution (HBSS) with 0.1% Bovine Serum Albumin (BSA)
- DMSO (for dissolving **CAY10595**)
- Cell staining solution (e.g., Diff-Quik)
- Microscope

Procedure:

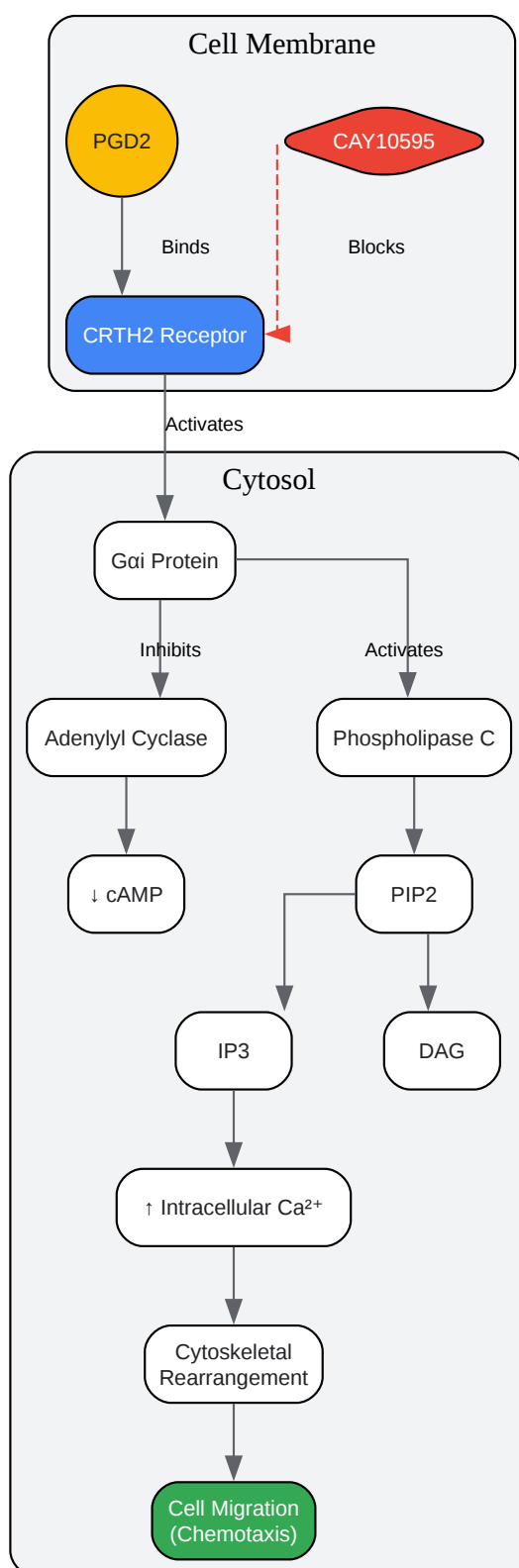
- Preparation of **CAY10595**:
 - Prepare a stock solution of **CAY10595** in DMSO.
 - Prepare serial dilutions of **CAY10595** in HBSS with 0.1% BSA to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
- Preparation of Chemoattractant:
 - Prepare a solution of PGD2 or its metabolite in HBSS with 0.1% BSA at a concentration known to induce a robust chemotactic response (e.g., 10 nM).
- Eosinophil Preparation:
 - Isolate human eosinophils from the peripheral blood of healthy donors using a suitable method (e.g., negative selection with immunomagnetic beads).
 - Resuspend the purified eosinophils in HBSS with 0.1% BSA at a concentration of 1×10^6 cells/mL.
- Chemotaxis Assay Setup:

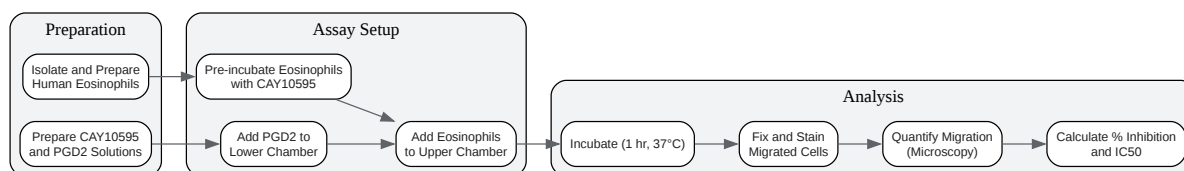
- Place the polycarbonate filter over the lower wells of the Boyden chamber.
- In the lower wells, add 25 μ L of either:
 - HBSS with 0.1% BSA (Negative Control)
 - PGD2 solution (Positive Control)
 - PGD2 solution (for inhibitor testing)
- Assemble the Boyden chamber.
- In the upper wells, add 50 μ L of the eosinophil suspension (5×10^4 cells/well).
- For the inhibitor-treated wells, pre-incubate the eosinophil suspension with the various concentrations of **CAY10595** for 15-30 minutes at 37°C before adding them to the upper wells.
- Incubation:
 - Incubate the assembled chamber for 1 hour at 37°C in a humidified incubator with 5% CO₂.
- Cell Migration Analysis:
 - After incubation, disassemble the chamber and remove the filter.
 - Scrape the non-migrated cells from the upper side of the filter.
 - Fix and stain the migrated cells on the lower side of the filter using a suitable stain (e.g., Diff-Quik).
 - Mount the filter on a microscope slide.
 - Count the number of migrated cells in several high-power fields (HPF) for each well.
- Data Analysis:
 - Calculate the average number of migrated cells per HPF for each condition.

- Determine the percentage inhibition of chemotaxis for each concentration of **CAY10595** compared to the positive control (PGD2 alone).
- Plot the percentage inhibition against the log concentration of **CAY10595** to generate a dose-response curve and calculate the IC50 value.

Visualizations

Signaling Pathway of PGD2-induced Chemotaxis and its Inhibition by **CAY10595**





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Caption: Workflow for assessing **CAY10595**'s effect on eosinophil chemotaxis.

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References

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